CoA functions as an essential cofactor in numerous enzymatic reactions, particularly those involving the transfer of acetyl groups. These reactions play a vital role in various metabolic pathways, including:
Due to its role in various metabolic pathways, CoA trilithium salt serves as a valuable tool in several biochemical assays:
CoA trilithium salt finds applications in cell biology research areas like:
Coenzyme A trilithium salt is a vital biochemical compound that serves as a cofactor in numerous enzymatic reactions, particularly those involving acetyl transfer and fatty acid metabolism. Its chemical formula is C21H33Li3N7O16P3S, and it has a molecular weight of approximately 785.33 g/mol. The compound is recognized for its role in facilitating the removal of lipid peroxides and promoting the repair of plasma membranes through the activation of phospholipid synthesis . Coenzyme A trilithium salt is highly soluble in water and appears as a white crystalline powder that is very hygroscopic, necessitating careful storage conditions, typically at -20°C under an inert atmosphere such as argon .
The applications of coenzyme A trilithium salt are diverse and significant:
Studies on the interactions of coenzyme A trilithium salt with other biomolecules have revealed insights into its functional dynamics:
Coenzyme A trilithium salt has several similar compounds that share structural or functional characteristics. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Functions | Unique Aspects |
---|---|---|---|
Acetyl-Coenzyme A | C23H38N7O17P3S | Acetylation reactions | Directly involved in acetyl group transfer |
Butyryl-Coenzyme A | C25H44N7O17P3S | Fatty acid metabolism | Specificity for butyric acid derivatives |
Succinyl-Coenzyme A | C24H41N7O17P3S | TCA cycle intermediary | Involved in succinylation reactions |
Coenzyme A trilithium salt stands out due to its unique lithium ion incorporation, which may enhance its solubility and reactivity compared to other forms of coenzyme A derivatives. This property can influence its application in biochemical research and therapeutic contexts .
Coenzyme A trilithium salt biosynthesis follows a universally conserved five-step enzymatic pathway that converts pantothenate (vitamin B5) into the essential cofactor [2] [3]. This pathway represents one of the most fundamental metabolic processes in all living organisms, with approximately 4% of all known enzymes requiring coenzyme A as an obligate cofactor [3]. The biosynthetic route involves five sequential enzymatic reactions that progressively build the complex molecular structure of coenzyme A from simple precursors including pantothenate, cysteine, and adenosine triphosphate [2] [3].
The overall pathway proceeds through distinct intermediates: pantothenate is first phosphorylated to 4'-phosphopantothenate, which then undergoes conjugation with cysteine to form 4'-phosphopantothenoylcysteine [14]. This intermediate is subsequently decarboxylated to produce 4'-phosphopantetheine, followed by adenylation to generate dephospho-coenzyme A, and finally phosphorylation to yield the mature coenzyme A molecule [14]. The conservation of this pathway across prokaryotes and eukaryotes demonstrates its fundamental importance in cellular metabolism [3].
Pantothenate kinase represents the primary regulatory enzyme in coenzyme A biosynthesis, catalyzing the phosphorylation of pantothenate to 4'-phosphopantothenate using adenosine triphosphate as the phosphate donor [4] [25]. This enzyme functions as the rate-limiting step in the pathway and serves as the major control point for coenzyme A production in cells [4]. Kinetic studies have revealed that pantothenate kinase operates through an ordered kinetic mechanism with adenosine triphosphate binding first, followed by pantothenate [25].
The enzyme exhibits distinct kinetic parameters across different isoforms, with pantothenate kinase type 3 showing a Michaelis constant for adenosine triphosphate of 311 ± 53 µM and for pantothenate of 14 ± 0.1 µM [25]. The catalytic efficiency varies significantly among the three human pantothenate kinase isoforms, with each displaying different sensitivities to feedback inhibition by acetyl-coenzyme A [25]. This regulatory mechanism ensures that coenzyme A biosynthesis responds appropriately to cellular energy status and metabolic demands.
Parameter | Pantothenate Kinase Type 3 | Unit |
---|---|---|
Michaelis constant (adenosine triphosphate) | 311 ± 53 | µM |
Michaelis constant (pantothenate) | 14 ± 0.1 | µM |
Catalytic rate constant | 2.9 | s⁻¹ |
Feedback inhibition by coenzyme A and its derivatives represents the primary regulatory mechanism controlling pantothenate kinase activity [4] [24]. Under physiological conditions, the enzyme is subject to strong inhibition by acetyl-coenzyme A, which binds to an allosteric site distinct from the active site [25]. This inhibition pattern ensures that coenzyme A production decreases when cellular levels are sufficient, preventing wasteful overproduction of this essential cofactor [4].
Phosphopantothenoylcysteine synthase catalyzes the second step of coenzyme A biosynthesis, forming an amide bond between 4'-phosphopantothenate and cysteine in a nucleotide-dependent reaction [5] [26]. The enzyme utilizes cytidine triphosphate in bacterial systems and adenosine triphosphate in mammalian systems as the energy source for this condensation reaction [5]. This difference in nucleotide specificity represents one of the key distinctions between prokaryotic and eukaryotic coenzyme A biosynthesis.
Detailed kinetic analysis of phosphopantothenoylcysteine synthase from Enterococcus faecalis has revealed a complex Bi Uni Uni Bi Ping Pong mechanism [26]. The enzyme exhibits Michaelis constants of 156 µM for cytidine triphosphate, 17 µM for 4'-phosphopantothenate, and 86 µM for cysteine, with a catalytic rate constant of 2.9 s⁻¹ [26]. The reaction proceeds through formation of a 4'-phosphopantothenoyl cytidylate intermediate, which subsequently reacts with cysteine to produce the final product and cytidine monophosphate [26].
Substrate | Michaelis Constant | Unit |
---|---|---|
Cytidine triphosphate | 156 | µM |
4'-Phosphopantothenate | 17 | µM |
Cysteine | 86 | µM |
The structural organization of phosphopantothenoylcysteine synthase varies across different organisms, with bacterial systems often expressing this activity as part of a bifunctional enzyme complex [14]. In contrast, mammalian systems typically express phosphopantothenoylcysteine synthase as a monofunctional enzyme with distinct regulatory properties [5]. This organizational diversity reflects evolutionary adaptations to different cellular environments and metabolic requirements.
Phosphopantothenoylcysteine decarboxylase catalyzes the removal of the carboxyl group from the cysteine moiety of 4'-phosphopantothenoylcysteine to generate 4'-phosphopantetheine [6]. This enzyme belongs to the flavin-dependent cysteine decarboxylase family and utilizes a tightly bound flavin adenine dinucleotide cofactor to facilitate the decarboxylation reaction [6]. The catalytic mechanism involves initial oxidation of the substrate thiol to a thioaldehyde intermediate, which serves to delocalize the charge developed during the subsequent decarboxylation step [6].
The enzyme mechanism proceeds through formation of an enethiolate intermediate that requires protonation by an active site acid residue for completion of the reaction [6]. Cysteine 173 serves as the critical protonating residue in human phosphopantothenoylcysteine decarboxylase, distinguishing this enzyme from related oxidative decarboxylases that lack this reductive step [6]. Site-directed mutagenesis studies have confirmed the essential role of this residue in the overall catalytic mechanism [6].
Mechanistic studies using cyclopropyl-substituted substrate analogs have provided detailed insights into the enzyme's catalytic cycle [6]. These investigations have demonstrated that the enzyme can be trapped in intermediate states, allowing direct observation of the enethiolate species that forms during the decarboxylation process [6]. Such mechanistic understanding has proven valuable for developing potential inhibitors and understanding the evolutionary relationships among flavin-dependent decarboxylases [6].
Phosphopantetheine adenylyltransferase catalyzes the penultimate step in coenzyme A biosynthesis by transferring an adenylyl group from adenosine triphosphate to 4'-phosphopantetheine, generating dephospho-coenzyme A and pyrophosphate [8] [9]. This enzyme exists as a hexameric complex in bacterial systems and exhibits half-the-sites reactivity, wherein only three of the six subunits are active simultaneously [9] [10]. The structural organization of the hexamer allows for cooperative interactions between subunits that modulate enzyme activity and substrate binding [8].
Kinetic analysis has revealed that phosphopantetheine adenylyltransferase operates through a random bi-bi mechanism, with all substrates and products capable of binding to the free enzyme [8]. The enzyme exhibits significant product inhibition, particularly by coenzyme A, which competes with both adenosine triphosphate and 4'-phosphopantetheine binding [8]. This inhibition pattern suggests that phosphopantetheine adenylyltransferase may serve as a secondary regulatory point in the coenzyme A biosynthetic pathway [8].
Ligand | Binding Affinity | Mechanism |
---|---|---|
Adenosine triphosphate | High | Substrate binding |
4'-Phosphopantetheine | Moderate | Substrate binding |
Coenzyme A | High | Competitive inhibition |
The crystal structure of phosphopantetheine adenylyltransferase reveals a dinucleotide-binding fold similar to that found in class I aminoacyl-transfer ribonucleic acid synthetases [10]. This structural similarity suggests evolutionary relationships between these enzyme families and provides insights into the catalytic mechanism [10]. The enzyme's active site architecture supports nucleophilic attack by 4'-phosphopantetheine on the α-phosphate of adenosine triphosphate without requiring direct participation of enzyme functional groups in the chemical reaction [10].
Dephosphocoenzyme A kinase catalyzes the final step of coenzyme A biosynthesis by phosphorylating the 3'-hydroxyl group of the ribose moiety in dephospho-coenzyme A using adenosine triphosphate as the phosphate donor [11] [27]. This enzyme is found as a standalone protein in bacterial systems but exists as part of a bifunctional coenzyme A synthase in mammalian cells, where it is fused with phosphopantetheine adenylyltransferase activity [11] [14].
The enzyme exhibits broad nucleotide specificity, with some variants capable of utilizing guanosine triphosphate as an alternative phosphate donor [27]. Thermophilic dephosphocoenzyme A kinase from Thermotoga kodakarensis demonstrates particularly high catalytic activity, with a catalytic rate constant of 5.57 s⁻¹ for dephospho-coenzyme A and 6.68 s⁻¹ for guanosine triphosphate [27]. The enzyme displays optimal activity at elevated temperatures and pH values, reflecting its thermophilic origin [27].
Source Organism | Substrate | Catalytic Rate Constant | Michaelis Constant |
---|---|---|---|
Thermotoga kodakarensis | Dephospho-coenzyme A | 5.57 s⁻¹ | 0.14 mM |
Thermotoga kodakarensis | Guanosine triphosphate | 6.68 s⁻¹ | 0.26 mM |
Mycobacterium tuberculosis | Dephospho-coenzyme A | 0.029 s⁻¹ | 0.035 mM |
The structural organization of dephosphocoenzyme A kinase reveals similarity to nucleoside kinases and other P-loop-containing nucleotide triphosphate hydrolases [11]. The enzyme contains a Walker A motif in its amino-terminal region that is essential for adenosine triphosphate binding and catalysis [11]. Despite low sequence similarity to other kinases, the three-dimensional structure demonstrates clear evolutionary relationships within the nucleotide kinase superfamily [11].
Coenzyme A biosynthesis is subject to multiple layers of regulation that ensure appropriate production levels in response to cellular metabolic demands [12] [24]. The primary regulatory mechanism involves feedback inhibition at the pantothenate kinase step, where the end product coenzyme A and its acetylated derivative exert negative feedback control [4] [12]. This regulation is complemented by transcriptional control mechanisms that modulate expression of biosynthetic enzymes in response to cellular stress and nutritional status [12].
At the enzymatic level, regulation occurs through allosteric interactions between coenzyme A derivatives and multiple enzymes in the pathway [12] [25]. Pantothenate kinase isoforms exhibit differential sensitivity to acetyl-coenzyme A inhibition, with type I and type II enzymes showing strong feedback inhibition while type III enzymes display reduced sensitivity under certain conditions [24] [25]. This isoform-specific regulation allows for fine-tuned control of coenzyme A production in different cellular compartments and metabolic states [12].
Transcriptional regulation involves multiple signaling pathways including MYC, p53, peroxisome proliferator-activated receptor α, PTEN-induced kinase 1, and insulin signaling through phosphoinositide 3-kinase and protein kinase B [12]. These pathways respond to diverse cellular conditions including oxidative stress, nutrient availability, and growth factor signaling to modulate coenzyme A biosynthetic capacity [12]. The integration of these regulatory signals ensures that coenzyme A production matches cellular metabolic requirements [12].
4'-Phosphopantetheine occupies a central position in coenzyme A biosynthesis as the immediate precursor to dephospho-coenzyme A and serves as a branch point for multiple metabolic pathways [13] [14]. This metabolite can be generated through the canonical biosynthetic pathway via decarboxylation of 4'-phosphopantothenoylcysteine or through alternative routes involving pantetheine phosphorylation [13]. The dual origin of 4'-phosphopantetheine provides metabolic flexibility and allows for coenzyme A production even when the canonical pathway is impaired [14].
The conversion of 4'-phosphopantetheine to dephospho-coenzyme A is catalyzed by phosphopantetheine adenylyltransferase and represents a key regulatory point in the pathway [13]. This step is subject to product inhibition by coenzyme A and can serve as a backup regulatory mechanism when pantothenate kinase regulation is insufficient [8]. The accumulation of 4'-phosphopantetheine under certain conditions can drive increased coenzyme A synthesis through mass action effects [4].
Beyond its role in coenzyme A biosynthesis, 4'-phosphopantetheine serves as the prosthetic group for acyl carrier proteins and peptidyl carrier proteins involved in fatty acid synthesis and nonribosomal peptide synthesis [13]. This dual function highlights the metabolite's importance as a nexus between primary and secondary metabolism [13]. The competition between these pathways for 4'-phosphopantetheine may represent an additional regulatory mechanism linking coenzyme A biosynthesis to broader metabolic network dynamics [13].
Alternative pathways for coenzyme A biosynthesis provide metabolic flexibility when the canonical five-step pathway is compromised or when specific precursors are available [14]. The most significant alternative route involves the conversion of extracellular pantethine to coenzyme A through the final two enzymatic steps of the canonical pathway, bypassing the early steps that require pantothenate kinase activity [14]. This salvage pathway becomes particularly important when pantothenate kinase is inhibited or when pantethine is available as a nutrient source [14].
The pantethine salvage pathway involves initial reduction of the disulfide bond in pantethine to generate pantetheine, followed by phosphorylation by pantetheine kinase to produce 4'-phosphopantetheine [14]. This intermediate then enters the canonical pathway at the phosphopantetheine adenylyltransferase step, proceeding through dephospho-coenzyme A to mature coenzyme A [14]. The pathway provides a mechanism for maintaining coenzyme A levels under conditions where de novo biosynthesis is impaired [14].
Additional alternative pathways may exist in specialized organisms or under specific environmental conditions, though these remain less well characterized [22]. Comparative genomic analyses have revealed variations in coenzyme A biosynthetic gene organization across different taxa, suggesting the possibility of alternative enzymatic routes or regulatory mechanisms [22]. These variations may represent evolutionary adaptations to specific ecological niches or metabolic requirements [22].
One-carbon assimilation strategies represent innovative approaches for coenzyme A production from simple carbon sources such as carbon dioxide, methanol, and formaldehyde [15] [18]. These approaches aim to develop sustainable biotechnological processes that can convert abundant one-carbon feedstocks into valuable metabolites including coenzyme A and its derivatives [15]. The strategies typically involve engineering novel enzymatic pathways that can efficiently fix and assimilate one-carbon units into more complex molecular structures [18].
The development of one-carbon assimilation pathways requires sophisticated enzyme engineering to create novel biocatalysts capable of catalyzing thermodynamically challenging carbon-carbon bond formation reactions [18]. Computational protein design has enabled the creation of carboligases with enhanced activity for one-carbon condensation reactions, providing the foundation for synthetic metabolic pathways [18]. These engineered enzymes exhibit dramatically improved catalytic efficiency compared to their natural counterparts [18].
Enzyme | Activity Improvement | Catalytic Efficiency | Application |
---|---|---|---|
Engineered glycolyl-coenzyme A synthase | 100,000-fold switch | 40-fold higher than natural enzymes | One-carbon fixation |
Modified oxalyl-coenzyme A decarboxylase | 200-fold increase | Superior to natural condensation enzymes | Formaldehyde condensation |
The implementation of one-carbon assimilation strategies in biotechnological applications requires careful optimization of enzyme expression levels and reaction conditions [18]. Studies have demonstrated that balanced expression of pathway enzymes is critical for achieving high product yields, with certain enzymes requiring lower expression levels to prevent pathway bottlenecks [18]. These findings provide important guidance for the industrial application of one-carbon assimilation technologies [18].
The Synthetic Acetyl-Coenzyme A pathway represents a breakthrough in metabolic engineering that enables the production of acetyl-coenzyme A from one-carbon resources through a novel three-step enzymatic route [15] [16]. This pathway utilizes engineered glycolaldehyde synthase to condense two formaldehyde molecules into glycolaldehyde, followed by conversion to acetyl-phosphate via phosphoketolase, and finally to acetyl-coenzyme A through phosphotransacetylase [15]. The pathway represents the shortest known route for acetyl-coenzyme A biosynthesis from one-carbon sources [15].
The key innovation in the Synthetic Acetyl-Coenzyme A pathway involves the engineering of glycolaldehyde synthase to achieve more than 70-fold improvement in catalytic activity [15] [16]. This enhancement was accomplished through structure-guided enzyme design that optimized the enzyme's ability to condense formaldehyde molecules while maintaining stability and specificity [15]. The engineered enzyme enables efficient carbon-carbon bond formation from simple one-carbon precursors [16].
The pathway demonstrates several advantageous characteristics including adenosine triphosphate independence, complete carbon conservation, and oxygen insensitivity [15]. These properties make it particularly attractive for biotechnological applications where energy efficiency and carbon atom economy are important considerations [15]. In vitro demonstrations have achieved carbon yields of approximately 50%, confirming the pathway's practical feasibility [15].
Chemoenzymatic preparation methods combine chemical and enzymatic steps to achieve efficient coenzyme A synthesis from readily available precursors [19] [20]. These approaches typically involve chemical reduction of disulfide-containing precursors followed by enzymatic conversion through the coenzyme A biosynthetic pathway [19]. The methods offer advantages including high yields, mild reaction conditions, and the ability to scale production for research and industrial applications [19].
A particularly effective chemoenzymatic approach utilizes pantethine as the starting material, which undergoes chemical reduction using glutathione in the presence of glutathione reductase and nicotinamide adenine dinucleotide regeneration systems [19]. The resulting pantetheine is then converted to coenzyme A through a three-enzyme cascade comprising pantothenate kinase, phosphopantetheine adenylyltransferase, and dephosphocoenzyme A kinase [19]. This one-pot reaction achieves complete conversion with a titer of approximately 2 millimolar (1.5 g/L) in a 0.1 mL reaction system within 2 hours [19].
Parameter | Value | Unit |
---|---|---|
Reaction time | 2 | hours |
Product titer | 2.0 | mM |
Product concentration | 1.5 | g/L |
Reaction volume | 0.1 | mL |
The use of thermophilic enzymes in chemoenzymatic preparation offers additional advantages including simplified purification procedures and enhanced stability under reaction conditions [20]. Thermophilic pantothenate kinase, phosphopantetheine adenylyltransferase, and dephosphocoenzyme A kinase can be readily purified through heat treatment of crude lysates, reducing the time and cost associated with enzyme preparation [20]. These enzymes maintain high activity at elevated temperatures and exhibit improved resistance to chemical denaturation [20].
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